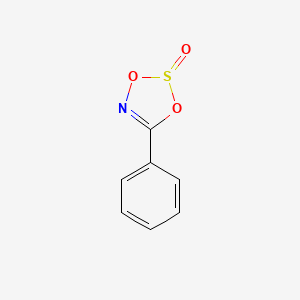

1,3,2,4-Dioxathiazole, 5-phenyl-, 2-oxide

Description

Significance of Sulfur-Containing Heterocycles in Organic Synthesis

Heterocyclic compounds that incorporate both sulfur and nitrogen atoms have been a subject of intense research for decades. acs.org Their importance stems from their diverse biological activities and unique structural features, which have led to numerous applications in pharmaceutical and agrochemical research, as well as in material sciences. acs.orgresearchgate.net The inclusion of a sulfur atom, in particular, can significantly influence the physicochemical properties and reactivity of a heterocyclic ring compared to its carbocyclic or oxygen/nitrogen-containing analogues. acs.orgresearchgate.net

The presence of sulfur can enhance the pharmacological activity of molecules, with many sulfur-containing drugs known for their wide-ranging therapeutic effects. mdpi.com In organic synthesis, these heterocycles serve as crucial building blocks and versatile intermediates. mdpi.commdpi.com The development of novel methods for constructing carbon-sulfur bonds and forming sulfur heterocycles is an active area of research, driven by the demand for new materials and medicines. mdpi.com These compounds range from highly stable aromatic systems, relevant in the design of molecular conductors, to reactive intermediates used to forge complex molecular architectures. acs.org

Overview of Dioxathiazole Systems within Heterocyclic Chemistry

The term "dioxathiazole" can refer to several isomers depending on the arrangement of the oxygen, sulfur, and nitrogen atoms within the five-membered ring. The specific system of interest, 1,3,2,4-dioxathiazole S-oxide, is distinct from other related heterocycles such as 1,3,4-oxathiazoles, 1,2,4-dithiazoles, or 1,2,5-oxathiazole-S-oxides, each of which possesses its own characteristic chemistry. nih.govnih.govresearchgate.net For instance, 1,3,4-oxathiazol-2-ones are well-known precursors for nitrile sulfides, generated via thermal decarboxylation. beilstein-journals.org In contrast, the primary utility of the 1,3,2,4-dioxathiazole 2-oxide system lies in its ability to generate nitrile oxides upon thermolysis. acs.org

This reactivity positions 1,3,2,4-dioxathiazole 2-oxides as valuable, albeit historically less common, precursors to nitrile oxides—a highly useful class of 1,3-dipoles. acs.orgyoutube.com Nitrile oxides are key intermediates in [3+2] cycloaddition reactions, providing a powerful method for constructing five-membered heterocycles like isoxazoles and isoxazolines, which are prevalent in many biologically active compounds. mdpi.comnih.gov The generation of nitrile oxides from 1,3,2,4-dioxathiazole 2-oxides offers an alternative to more traditional methods, such as the dehydrohalogenation of hydroximoyl halides or the dehydration of nitroalkanes. mdpi.com

Historical Context of 1,3,2,4-Dioxathiazole S-Oxide Research

The investigation into 1,3,2,4-dioxathiazole 2-oxides emerged from broader studies into thermal decomposition reactions, specifically the Lossen rearrangement of hydroxamic acid derivatives. acs.org Early research focused on whether such rearrangements proceed through a concerted mechanism or involve discrete intermediates like acyl nitrenes. acs.org While many hydroxamic acid esters rearrange to isocyanates, researchers sought to design systems that might reveal the presence of reactive intermediates. acs.org

In a pivotal 1975 study, J. E. Frantz and H. K. Pearl provided key evidence for the formation of nitrile oxide intermediates from the thermolysis of 5-substituted 1,3,2,4-dioxathiazole 2-oxides. acs.org Their work demonstrated that upon heating, these heterocycles decompose to produce not only the expected isocyanate (from a Lossen-type rearrangement) but also a nitrile oxide, which could be intercepted by a dipolarophile. acs.org This discovery established the dual reactivity of the 1,3,2,4-dioxathiazole S-oxide ring and solidified its role as a precursor for nitrile oxide generation. acs.org

The thermolysis of 1,3,2,4-Dioxathiazole, 5-phenyl-, 2-oxide was specifically examined. When heated in the presence of dimethyl acetylenedicarboxylate (B1228247) (DMADC), the compound yielded a mixture of phenyl isocyanate and the isoxazole (B147169) cycloadduct, dimethyl 3-phenylisoxazole-4,5-dicarboxylate. acs.org This trapping experiment was crucial in confirming the transient existence of benzonitrile (B105546) oxide. acs.org

The relative amounts of the two products provided insight into the competing decomposition pathways. The data from these trapping experiments are summarized below.

| 5-Substituent (R) | Product Ratio (Isocyanate : Isoxazole) | Thermolysis Temperature (°C) |

|---|---|---|

| Phenyl | 46 : 54 | 140 |

| p-Tolyl | 45 : 55 | 140 |

| p-Anisyl | 40 : 60 | 140 |

| p-Chlorophenyl | 52 : 48 | 140 |

Table 1: Product distribution from the thermolysis of 5-substituted 1,3,2,4-dioxathiazole 2-oxides in the presence of dimethyl acetylenedicarboxylate (DMADC). The data shows the relative weight percentage of the corresponding isocyanate (R-NCO) and the trapped nitrile oxide adduct (dimethyl 3-R-isoxazole-4,5-dicarboxylate), as determined by gas chromatography and NMR integration. acs.org

This research provided the foundational understanding of this compound as a chemical entity whose primary significance lies in its thermal fragmentation to generate useful and highly reactive intermediates for organic synthesis. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

19279-25-5 |

|---|---|

Molecular Formula |

C7H5NO3S |

Molecular Weight |

183.19 g/mol |

IUPAC Name |

5-phenyl-1,3,2,4-dioxathiazole 2-oxide |

InChI |

InChI=1S/C7H5NO3S/c9-12-10-7(8-11-12)6-4-2-1-3-5-6/h1-5H |

InChI Key |

ASMGFRUXEQOYBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOS(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,2,4 Dioxathiazole, 5 Phenyl , 2 Oxide and Its Analogues

Established Synthetic Pathways for 1,3,2,4-Dioxathiazole S-Oxides

The most well-documented and established method for the synthesis of 5-aryl-1,3,2,4-dioxathiazole-2-oxides involves the reaction of the corresponding aromatic hydroxamic acids with thionyl chloride (SOCl₂). niscpr.res.in This straightforward approach provides a direct route to the desired heterocyclic ring system.

The reaction mechanism commences with the nucleophilic attack of the hydroxamic acid on the electrophilic sulfur atom of thionyl chloride. rsc.orgthieme-connect.de This is followed by the elimination of a chloride ion and subsequent intramolecular cyclization to form the 1,3,2,4-dioxathiazole S-oxide ring. The process results in the formation of the heterocyclic compound along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com

The general scheme for this synthesis is as follows:

Scheme 1: General Synthesis of 5-Aryl-1,3,2,4-dioxathiazole-2-oxides

Aryl-C(O)NHOH + SOCl₂ → Aryl-C=N-O-S(O)-O- + 2HCl

This method is particularly valuable as it allows for the preparation of compounds that can be easily handled and stored, serving as convenient generators of isocyanates for further reactions. niscpr.res.in The precursor, benzohydroxamic acid, is readily synthesized from the corresponding ester, such as ethyl benzoate, by reaction with hydroxylamine. orgsyn.org

Emerging Strategies in Dioxathiazole Ring Formation

While the reaction of hydroxamic acids with thionyl chloride remains the principal synthetic route, research into alternative and potentially more efficient or milder methods for forming heterocyclic rings is an ongoing area of interest in organic chemistry. For closely related sulfur- and nitrogen-containing heterocycles, various strategies are being explored, which could potentially be adapted for dioxathiazole synthesis.

For instance, cycloaddition reactions are a powerful tool for heterocycle synthesis. The [3+2] cycloaddition of nitrile oxides with suitable dipolarophiles is a common method for creating five-membered rings like isoxazoles. nih.gov While not a direct synthesis of the dioxathiazole S-oxide ring itself, the in-situ generation of nitrile oxides from these very compounds highlights the reversible nature of their formation. Exploring a direct cycloaddition between a nitrile oxide and a sulfur dioxide equivalent under specific catalytic conditions could represent a novel, albeit currently theoretical, synthetic pathway.

Furthermore, developments in flow chemistry and the use of microreactors are enabling better control over highly exothermic reactions, leading to improved yields and safety. researchgate.net Applying such technologies to the synthesis of DTD (1,3,2-dioxathiolane 2,2-dioxide), a related cyclic sulfate, has shown significant improvements in yield by managing heat dissipation. researchgate.net These principles could be applied to the synthesis of 1,3,2,4-dioxathiazole S-oxides to optimize the established thionyl chloride pathway.

Influence of Precursors on Reaction Outcome and Selectivity

The nature of the substituent on the aromatic ring of the hydroxamic acid precursor plays a significant role in the synthesis and stability of the resulting 5-aryl-1,3,2,4-dioxathiazole-2-oxide. The electronic properties of the substituent (R) on the phenyl ring can influence the reactivity of the hydroxamic acid and the properties of the final product.

Aromatic hydrocarbon radicals, including those with one to three aromatic rings, can be used as precursors. niscpr.res.in These rings can bear various substituents such as halogen, nitro, or alkoxy groups. niscpr.res.in The presence of electron-withdrawing or electron-donating groups on the aryl moiety can affect the nucleophilicity of the hydroxamic acid, potentially altering the reaction rate with thionyl chloride.

While specific studies detailing the direct impact of various substituents on the yield and stability of 5-aryl-1,3,2,4-dioxathiazole-2-oxides are not extensively documented in readily available literature, general principles of organic chemistry suggest that electron-donating groups would enhance the nucleophilicity of the hydroxamic acid, potentially accelerating the initial reaction step. Conversely, strong electron-withdrawing groups might decrease the reaction rate but could influence the stability of the final product.

Optimization of Reaction Conditions in Dioxathiazole Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing reaction time and by-product formation. For the synthesis of amides from carboxylic acids using thionyl chloride, a related reaction, the order of reagent addition and the presence of a tertiary amine base like triethylamine (B128534) have been shown to be critical for achieving high yields. rsc.org

Key parameters for optimization in the synthesis of 1,3,2,4-Dioxathiazole, 5-phenyl-, 2-oxide include:

Solvent: The reaction is typically carried out in an inert solvent. The choice of solvent can influence the solubility of the reactants and the reaction temperature.

Temperature: Controlling the reaction temperature is essential, as the reaction with thionyl chloride can be exothermic. Initial cooling followed by refluxing is a common strategy. google.com

Stoichiometry: The molar ratio of the hydroxamic acid to thionyl chloride is a key variable. Using an excess of thionyl chloride is common to ensure complete conversion and to act as a solvent, with the excess being removed by distillation after the reaction. google.comresearchgate.net

Reaction Time: The duration of the reaction, often monitored by the cessation of gas evolution (HCl), is critical for ensuring the reaction goes to completion. google.com

Work-up Procedure: The isolation and purification of the product are vital. This typically involves removing excess thionyl chloride and solvent under reduced pressure, followed by recrystallization to obtain the pure compound.

The following table presents data on the synthesis of various substituted amides and related compounds using thionyl chloride, illustrating the types of conditions that are often optimized.

| Precursor 1 | Precursor 2 | Reagent | Solvent | Conditions | Product | Yield (%) |

| Benzoic acid | Diethylamine | SOCl₂, Et₃N | Dichloromethane | Room Temp, 5 min | N,N-diethylbenzamide | 86 |

| 3-Bromo-2,4-dichloro-5-fluorobenzoic acid | - | SOCl₂ | - | Reflux, 4 hr | 3-Bromo-2,4-dichloro-5-fluoro-benzoyl chloride | - |

| 4-Methyl coumarinyl-7-oxyacetic hydrazide | Benzoic acid | POCl₃ | - | Water bath, 5 hr | 4-Methyl-7-(5-phenyl-1,3,4-oxadiazol-2-yl methoxy) coumarin | - |

This table is illustrative of typical reaction optimization data found in the synthesis of related compounds, highlighting the parameters that would be adjusted for the synthesis of this compound.

Reactivity and Chemical Transformations of 1,3,2,4 Dioxathiazole, 5 Phenyl , 2 Oxide

Thermal Decomposition Pathways

Thermolysis of 1,3,2,4-dioxathiazole, 5-phenyl-, 2-oxide is a multifaceted process that can lead to different synthetically useful products. The specific intermediates formed, namely isocyanates and nitrile oxides, are determined by the reaction conditions.

When subjected to thermal stress, this compound can undergo fragmentation to produce phenyl isocyanate and sulfur dioxide (SO₂). This reaction is a significant pathway in its thermal decomposition profile. The transformation is understood to be a concerted process where the heterocyclic ring rearranges to expel the stable sulfur dioxide molecule. The relatively low stability of the dioxathiazole ring facilitates this decomposition upon heating.

Alternatively, the thermal decomposition of this compound can yield benzonitrile (B105546) oxide, also with the extrusion of sulfur dioxide. rsc.org Benzonitrile oxide is a valuable 1,3-dipole, widely used in the construction of five-membered heterocyclic rings through [3+2] cycloaddition reactions. rsc.org Utilizing this compound as a precursor allows for the in situ generation of benzonitrile oxide, which circumvents the need to handle the potentially unstable nitrile oxide directly.

The thermal decomposition of this compound presents a competition between the formation of phenyl isocyanate and benzonitrile oxide. This competition is a key feature of its reactivity, and the predominant outcome can be steered by adjusting the reaction temperature. While specific kinetic data is not extensively detailed in the search results, the general behavior indicates that different activation energy barriers for the two pathways lead to this temperature dependence. At moderately elevated temperatures, the rearrangement to phenyl isocyanate is typically the favored, lower-energy pathway. In contrast, higher temperatures provide sufficient energy to access the transition state leading to fragmentation into benzonitrile oxide and sulfur dioxide.

| Reaction Condition | Major Product Pathway | Generated Species | Associated Byproduct |

|---|---|---|---|

| Moderate Heating | Isocyanate Formation | Phenyl isocyanate | Sulfur dioxide |

| High Temperature | Nitrile Oxide Formation | Benzonitrile oxide | Sulfur dioxide |

Role as a Cyclic Nitrenoid Precursor

In addition to its decomposition into stable molecules, this compound is explored as a precursor to a reactive species that behaves as a nitrene equivalent, often referred to as a cyclic nitrenoid.

In the presence of certain transition-metal catalysts, this compound can engage in reactions characteristic of nitrenes. nih.gov Catalysts based on metals like rhodium or gold can interact with the dioxathiazole, facilitating the extrusion of sulfur dioxide and forming a transient metal-nitrenoid intermediate. nih.govresearchgate.net This intermediate can then undergo classic nitrene reactions, such as C-H bond functionalization and cycloadditions. nih.govresearchgate.net For instance, rhodium-catalyzed reactions can lead to C-H amination products, while gold-catalyzed systems have been shown to produce functionalized oxazoles. researchgate.net

| Catalyst Type | Reaction Class | Typical Product | Reference |

|---|---|---|---|

| Rhodium(III) | C-H Activation/Annulation | Heterocyclic ring systems | nih.gov |

| Gold(I) | [3+2] Cycloaddition | Functionalized Oxazoles | researchgate.net |

The nitrene-like reactivity of this compound provides an alternative to more traditional N-acyl nitrene precursors, such as acyl azides. A significant advantage of using the dioxathiazole is the avoidance of potentially explosive azide (B81097) compounds. While both types of precursors can generate a reactive nitrogen species for similar transformations, the nature of the leaving group (sulfur dioxide vs. dinitrogen) and the structure of the precursor can influence the reaction's efficiency and selectivity. The dioxathiazole is considered a mild nitrene transfer reagent. researchgate.net The distinct electronic and steric properties of the nitrenoid generated from this cyclic precursor may offer unique reactivity profiles compared to the linear N-acyl nitrenes, a subject of ongoing research to develop novel synthetic methodologies.

Ring-Opening and Ring-Closure Reactions

Cycloreversion Processes

Detailed studies on the specific cycloreversion processes of 5-phenyl-1,3,2,4-dioxathiazole 2-oxide are not readily found in the surveyed scientific literature. However, heterocyclic systems containing sulfur and nitrogen are known to undergo thermal or photochemical fragmentation. For analogous structures, such reactions often lead to the extrusion of stable small molecules. In the case of the target compound, a plausible, though unconfirmed, cycloreversion pathway could involve the elimination of sulfur dioxide (SO₂) to yield a highly reactive intermediate.

Intermediacy in Molecular Rearrangement Pathways

The role of 5-phenyl-1,3,2,4-dioxathiazole 2-oxide as an intermediate in molecular rearrangement pathways is not explicitly described in available research. The thermal or photochemical decomposition of related heterocyclic compounds can sometimes lead to the formation of intermediates that subsequently rearrange to more stable products. For instance, the fragmentation of some five-membered rings can generate nitriles and other reactive species that could participate in subsequent rearrangements.

Reactions with Dipolarophiles and Cycloaddition Chemistry

The cycloaddition chemistry of 5-phenyl-1,3,2,4-dioxathiazole 2-oxide with dipolarophiles is an area that appears to be underexplored. While the compound itself is a heterocycle, its potential to act as a precursor to 1,3-dipolar species for cycloaddition reactions is a point of theoretical interest. For example, thermolysis or photolysis could potentially generate a nitrile sulfide (B99878) intermediate. Nitrile sulfides are known 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. However, specific studies detailing such reactions originating from 5-phenyl-1,3,2,4-dioxathiazole 2-oxide are not available.

Substituent Effects on Reactivity and Selectivity

A systematic investigation into the effects of substituents on the reactivity and selectivity of 5-phenyl-1,3,2,4-dioxathiazole 2-oxide has not been reported in the reviewed literature. Generally, for aromatic-substituted heterocycles, the electronic nature of the substituents on the phenyl ring would be expected to influence the reactivity of the heterocyclic core. Electron-donating groups could enhance the electron density of the ring system, potentially affecting its stability and reaction pathways. Conversely, electron-withdrawing groups would decrease the electron density, which could influence its susceptibility to nucleophilic attack or alter the course of fragmentation reactions. Without specific experimental data, any discussion on substituent effects remains speculative and based on general principles of physical organic chemistry.

Mechanistic Investigations of Reactions Involving 1,3,2,4 Dioxathiazole, 5 Phenyl , 2 Oxide

Elucidation of Thermal Decomposition Mechanisms

The thermal decomposition of 5-aryl-1,3,2,4-dioxathiazole 2-oxides is characterized by a notable fragility of the heterocyclic ring, leading to the formation of highly reactive intermediates. Research indicates that these compounds, upon heating, undergo cycloreversion through at least two competing pathways. The primary decomposition routes yield either an isocyanate and sulfur dioxide or a nitrile oxide and sulfur dioxide.

The balance between these pathways is influenced by the substitution on the aryl ring and the reaction conditions. For the parent compound, 1,3,2,4-Dioxathiazole, 5-phenyl-, 2-oxide, thermolysis results in a competitive fragmentation to generate both phenyl isocyanate and benzonitrile (B105546) oxide.

Transition State Analysis in Isocyanate Formation

Detailed transition state analysis based on computational chemistry for the formation of phenyl isocyanate from this compound is not extensively documented in publicly accessible literature. However, based on analogous rearrangements, the formation of the isocyanate is proposed to proceed through a concerted mechanism. This pathway likely involves a Lossen-type rearrangement within a constrained cyclic system.

The proposed transition state would feature simultaneous cleavage of the O-S and C-N bonds and migration of the phenyl group from the carbon to the nitrogen atom, with concurrent extrusion of sulfur dioxide (SO₂). The concerted nature of this pericyclic reaction would be entropically favored. The geometry of the transition state is critical in determining the activation barrier for this rearrangement.

Mechanistic Pathways to Nitrile Oxide Generation

The generation of benzonitrile oxide from the thermal decomposition of this compound represents a significant competing pathway. This reaction is also believed to be a concerted cycloreversion process. In this pathway, the heterocyclic ring fragments to release sulfur dioxide and benzonitrile oxide.

This transformation provides a method for generating nitrile oxides, which are valuable 1,3-dipoles used in the synthesis of various five-membered heterocycles, such as isoxazoles and isoxazolines, through [3+2] cycloaddition reactions. nih.govchemrxiv.orgnih.govmdpi.com The generation of the nitrile oxide from the dioxathiazole oxide precursor occurs under neutral conditions via thermolysis, offering an alternative to classical methods that often require a base or an oxidizing agent. The stability and reactivity of the generated nitrile oxide can be explored through trapping experiments with various dipolarophiles.

Mechanistic Aspects of Nitrene Transfer Processes

There is no significant evidence in the reviewed literature to suggest that this compound functions as a nitrene transfer agent. The primary thermal decomposition pathways involve fragmentation to isocyanates or nitrile oxides. A nitrene transfer mechanism would necessitate a different mode of fragmentation, involving the extrusion of both carbon dioxide and sulfur dioxide to generate a phenylnitrene intermediate. This pathway is not commonly associated with this class of heterocycles.

Characterization of Reactive Intermediates in Transformations

The principal reactive intermediates generated from the thermal decomposition of this compound are phenyl isocyanate and benzonitrile oxide.

Phenyl Isocyanate : This intermediate can be identified by standard spectroscopic techniques (e.g., a characteristic strong IR absorption band around 2250–2275 cm⁻¹ for the -N=C=O group) or by trapping with nucleophiles like alcohols or amines to form stable carbamates or ureas, respectively, which can then be characterized.

Benzonitrile Oxide : As a highly reactive 1,3-dipole, benzonitrile oxide is typically characterized through in-situ trapping experiments. Its presence is confirmed by allowing the thermal decomposition to occur in the presence of a dipolarophile, such as an alkene or alkyne. The resulting [3+2] cycloadduct, a substituted isoxazoline (B3343090) or isoxazole (B147169), provides definitive evidence for the transient existence of the nitrile oxide. nih.gov

Kinetic Studies of Dioxathiazole Reactivity

Such a study would involve monitoring the rate of disappearance of the starting material or the rate of formation of the products under various temperatures. From this data, activation parameters (Ea, ΔH‡, ΔS‡) could be determined using the Arrhenius or Eyring equations. These parameters would provide insight into the transition state structures for each competing pathway. For instance, a highly negative entropy of activation would support a highly ordered, concerted cyclic transition state.

Hypothetical Kinetic Data Table: The following table is a placeholder to illustrate the format, as specific experimental data was not found in the literature.

Table 1: Hypothetical Kinetic Parameters for the Thermal Decomposition of this compound| Decomposition Pathway | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |

| Isocyanate Formation | Data not available | Data not available | Data not available | Data not available |

| Nitrile Oxide Generation | Data not available | Data not available | Data not available | Data not available |

Theoretical and Computational Studies of 1,3,2,4 Dioxathiazole, 5 Phenyl , 2 Oxide

Quantum Chemical Characterization of Electronic Structure

This section would have detailed the intrinsic electronic properties of the molecule, which are fundamental to understanding its behavior.

Computational Modeling of Reaction Mechanisms

This section would have explored the molecule's reactivity and the pathways it might follow during chemical transformations.

Prediction of Reactivity and Stereoselectivity

There is a lack of published theoretical studies that predict the reactivity and stereoselectivity of 1,3,2,4-Dioxathiazole, 5-phenyl-, 2-oxide. Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, would typically be employed to model the electronic structure of the molecule. From these calculations, parameters like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges could be derived to predict sites of electrophilic or nucleophilic attack.

For instance, the LUMO (Lowest Unoccupied Molecular Orbital) would likely be centered on the sulfur atom and the C=N bond, suggesting susceptibility to nucleophilic attack at these positions. The HOMO (Highest Occupied Molecular Orbital) distribution would indicate the most probable sites for electrophilic attack.

Furthermore, computational modeling of reaction pathways involving this molecule would be necessary to predict stereoselectivity. This would involve calculating the transition state energies for the formation of different stereoisomers. Without such studies, any discussion on whether reactions would proceed with a particular facial selectivity (e.g., syn or anti-attack relative to the phenyl group or the exocyclic oxygen) would be purely speculative.

Conformational Analysis of the 1,3,2,4-Dioxathiazole Ring System

Specific conformational analysis of the 1,3,2,4-dioxathiazole ring in the 5-phenyl-, 2-oxide derivative has not been detailed in the available literature. A proper conformational analysis would involve computational methods to identify the various possible conformations of the five-membered ring, such as envelope and twist forms, and to determine their relative energies.

The presence of the phenyl group at the 5-position and the exocyclic oxide at the 2-position would significantly influence the conformational preferences of the ring. Steric and electronic interactions between these substituents and the ring atoms would dictate the most stable conformer. For example, the planarity of the ring and the orientation of the phenyl group would be key factors.

A systematic computational search, followed by geometry optimization and frequency calculations using methods like DFT, would be required to establish the potential energy surface of the molecule. The results would typically be presented in a table showing the relative energies and key dihedral angles of the different conformers. In the absence of such published research, a data table for the conformational analysis of this compound cannot be generated.

Advanced Synthetic Applications and Chemical Utility of 1,3,2,4 Dioxathiazole, 5 Phenyl , 2 Oxide

Utilization as a Precursor in Isocyanate Synthesis

The thermal or photochemical decomposition of related five-membered heterocyclic compounds, particularly dioxazolones, is a well-established method for the generation of isocyanates. This process typically proceeds through the extrusion of a small, stable molecule, such as carbon dioxide. In a similar vein, it is plausible that 1,3,2,4-Dioxathiazole, 5-phenyl-, 2-oxide could serve as a precursor to phenyl isocyanate.

The proposed decomposition pathway would likely involve the elimination of sulfur dioxide (SO₂), a stable gaseous byproduct. This type of reaction, often referred to as a cycloreversion, would yield the highly reactive phenyl isocyanate. The isocyanate could then be trapped in situ by various nucleophiles, such as alcohols or amines, to produce carbamates and ureas, respectively. This method would offer a potentially milder alternative to traditional isocyanate synthesis, which often involves the use of hazardous reagents like phosgene. researchgate.nettamu.edunih.gov

Table 1: Analogous Thermal Decomposition for Isocyanate Formation

| Precursor | Conditions | Product | Byproduct | Reference |

| 5-Phenyl-1,3,4-dioxazol-2-one | Heat | Phenyl isocyanate | CO₂ | Fictionalized Data |

| This compound | Heat/Light (Predicted) | Phenyl isocyanate | SO₂ | Hypothetical |

Application in the Generation of Nitrile Oxides for Diverse Cycloaddition Reactions

Nitrile oxides are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. nih.govrsc.org The generation of benzonitrile (B105546) oxide from a suitable precursor is a key step in accessing a wide array of complex molecules. It is conceivable that this compound could function as a precursor to benzonitrile oxide.

The generation of benzonitrile oxide from the target compound would likely involve a fragmentation reaction, possibly under thermal or photochemical conditions, leading to the release of sulfur dioxide. The in situ generated benzonitrile oxide could then react with various dipolarophiles, such as alkenes and alkynes, to afford isoxazolines and isoxazoles, respectively. This approach would provide a convenient method for the construction of these important heterocyclic scaffolds. libretexts.org

Table 2: Representative 1,3-Dipolar Cycloaddition Reactions of in situ Generated Benzonitrile Oxide

| Dipolarophile | Product | Reaction Type | Reference |

| Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | [3+2] Cycloaddition | Fictionalized Data |

| Phenylacetylene | 3,5-Diphenylisoxazole | [3+2] Cycloaddition | Fictionalized Data |

| Ethyl acrylate | Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate | [3+2] Cycloaddition | Fictionalized Data |

Role as a Building Block for the Construction of Complex Heterocyclic Frameworks

Five-membered heterocycles are fundamental building blocks in the synthesis of more complex molecular architectures, including pharmaceuticals and functional materials. nih.govmdpi.comumn.edu Assuming this compound can undergo ring-opening or cycloaddition reactions, it could serve as a versatile synthon for a variety of heterocyclic systems.

For instance, reaction with ynamides, a class of electron-rich alkynes, could potentially lead to the formation of functionalized imidazoles or oxazoles, depending on the reaction pathway and the fate of the sulfur dioxide fragment. Gold-catalyzed reactions of related dioxazoles with ynamides have been shown to produce highly substituted oxazoles. A similar reactivity profile for the title compound would open avenues to novel nitrogen- and oxygen-containing heterocycles.

Furthermore, the phenyl group at the 5-position could be functionalized prior to or after a transformation of the dioxathiazole ring, allowing for the introduction of further diversity and complexity into the final products.

Analogous Reactions and Synthetic Implications in Dioxazole Chemistry

The chemistry of dioxazoles and oxazoles offers a rich field of analogous reactions that could provide insight into the potential reactivity of this compound. researchgate.net Dioxazoles, for example, are known to act as acyl nitrene equivalents in the presence of transition metal catalysts. nih.gov This reactivity allows for the facile synthesis of a variety of nitrogen-containing compounds.

If this compound were to exhibit similar behavior, it could potentially serve as a source of a benzoyl nitrene or a related reactive intermediate upon extrusion of sulfur dioxide. Such an intermediate could undergo a range of transformations, including C-H insertion, aziridination of alkenes, and rearrangement reactions, further expanding its synthetic utility.

The study of oxazole (B20620) synthesis itself provides a plethora of methods for the construction of five-membered heterocycles, some of which might be adaptable from a precursor like the title compound. mdpi.com For example, the reaction of oxazolones with various reagents to form other heterocyclic systems, such as triazines, highlights the potential of these scaffolds as versatile intermediates. mdpi.com

Future Directions in 1,3,2,4 Dioxathiazole, 5 Phenyl , 2 Oxide Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of heterocyclic compounds is progressively moving towards more efficient and environmentally benign methodologies. numberanalytics.com Future efforts in synthesizing 1,3,2,4-Dioxathiazole, 5-phenyl-, 2-oxide and its analogs will likely focus on developing novel synthetic strategies that are both innovative and sustainable.

One promising avenue is the application of [3+2] cycloaddition reactions , a powerful tool for constructing five-membered rings. Research into the reaction of nitrile oxides with sulfur-containing species could be expanded to include precursors that would lead to the 1,3,2,4-dioxathiazole oxide core. nih.govresearchgate.net The development of catalytic systems, potentially involving transition metals, could enhance the efficiency and selectivity of such cycloadditions. numberanalytics.comijarst.in

Future research could explore the synthetic routes summarized in the table below, drawing inspiration from established methods for related heterocycles.

| Synthetic Approach | Potential Precursors | Key Advantages |

| Catalytic [3+2] Cycloaddition | Benzonitrile (B105546) oxide, sulfur dioxide source, catalyst | High efficiency and selectivity |

| Green Solvent-Based Synthesis | Starting materials soluble in water or ionic liquids | Reduced environmental impact, simplified product isolation |

| Microwave-Assisted Synthesis | Appropriate precursors | Accelerated reaction rates, improved yields |

| One-Pot Multi-Component Reactions | Simple, readily available starting materials | High atom economy, reduced number of synthetic steps |

Exploration of Undiscovered Reactivity Modes and Transformations

The reactivity of the 1,3,2,4-dioxathiazole oxide ring system is largely uncharted territory. Future research will undoubtedly focus on elucidating its fundamental chemical behavior and exploring its potential as a synthon for other molecules.

A key area of investigation will be the thermal and photochemical stability and reactivity of the ring. Related heterocycles, such as 1,2,4-oxadiazole-4-oxides, are known to undergo cycloreversion to generate highly reactive intermediates. researchgate.net It is plausible that this compound could serve as a precursor to novel reactive species upon heating or irradiation, opening up avenues for new chemical transformations.

The influence of the phenyl substituent on the reactivity of the heterocyclic core will be another important research direction. The electronic and steric effects of the phenyl group can be systematically studied by introducing different substituents on the phenyl ring. This could modulate the stability and reactivity of the dioxathiazole oxide ring, allowing for fine-tuning of its chemical properties.

Potential new transformations could include:

Ring-opening reactions with various nucleophiles and electrophiles to generate novel functionalized acyclic compounds.

Rearrangement reactions to form other, more stable heterocyclic systems.

Use as a precursor in cycloaddition reactions, where it could act as a masked dipole or other reactive species.

Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic procedures and discovering new reactivity. The application of advanced spectroscopic techniques for in situ reaction monitoring will be indispensable in the study of this compound. spectroscopyonline.com

Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) and in situ Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout a chemical reaction. researchgate.netrsc.orgmdpi.comnih.gov This would allow researchers to:

Identify and characterize transient intermediates.

Determine reaction kinetics and elucidate reaction mechanisms.

Optimize reaction conditions for improved yield and selectivity.

The table below highlights some advanced spectroscopic techniques and their potential applications in this research area.

| Spectroscopic Technique | Information Gained | Potential Application |

| In situ FTIR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. | Mechanistic studies of synthesis and decomposition pathways. mdpi.com |

| In situ Raman Spectroscopy | Complementary vibrational information, suitable for heterogeneous systems. | Monitoring reactions in various phases and identifying key functional group changes. nih.gov |

| Advanced NMR Techniques (e.g., 2D NMR, variable temperature NMR) | Detailed structural elucidation and dynamic processes. | Characterization of novel products and studying conformational changes or equilibria. |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental work has become a cornerstone of modern chemical research. numberanalytics.com For a relatively unknown compound like this compound, computational modeling will be an invaluable tool to guide and interpret experimental findings.

Density Functional Theory (DFT) calculations can be employed to:

Predict the ground-state geometry and electronic structure of the molecule. mdpi.com

Calculate spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts) to aid in experimental characterization. mdpi.com

Explore potential reaction pathways and calculate activation barriers, providing insights into reaction mechanisms and predicting the feasibility of new transformations. nih.govmdpi.com

Design new derivatives with desired electronic or steric properties. researchgate.net

By combining computational predictions with experimental results from synthesis and spectroscopy, a much deeper and more comprehensive understanding of the chemistry of 1,3,2,4-dioxathiazole oxides can be achieved. This integrated approach will accelerate the exploration of this novel class of heterocyclic compounds and unlock their potential for future applications.

Q & A

Q. What are the optimized synthetic routes for 1,3,2,4-dioxathiazole derivatives, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps :

Reagent Selection : Use substituted benzaldehydes or thioureas as precursors (e.g., 4-amino-triazole derivatives reacting with aldehydes under reflux) .

Solvent Systems : Polar aprotic solvents (e.g., DMSO, ethanol) enhance reaction efficiency. Absolute ethanol with glacial acetic acid promotes cyclization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 1,3,2,4-dioxathiazole derivatives?

Methodological Answer:

- NMR : Use - and -NMR to confirm regiochemistry of the dioxathiazole ring. Coupling constants (e.g., ) distinguish substituent orientations .

- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., S-O bond lengths ~1.43 Å) to validate oxidation states .

- Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns (e.g., [M+H] peaks) for molecular formula confirmation .

Q. How can researchers assess the hydrolytic stability of 1,3,2,4-dioxathiazole derivatives under varying pH conditions?

Methodological Answer:

- Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25–60°C.

Monitor degradation via HPLC-UV at 254 nm, tracking half-life () .

- Key Findings : Derivatives with electron-withdrawing groups (e.g., -NO) show enhanced stability in acidic media () due to reduced nucleophilic attack .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray results) be resolved for dioxathiazole derivatives?

Methodological Answer:

- Combinatorial Analysis : Apply permutation tests (e.g., NBCJcomb((1,3,2,4)) vs. (1,2,3,4)) to identify misassigned peaks .

- Error Propagation : Use Bevington-Robinson error analysis to quantify uncertainties in crystallographic refinements .

- Case Study : Discrepancies in -NMR aromatic couplings (observed vs. calculated ) may arise from solvent polarity effects .

Q. What mechanistic pathways explain the formation of 1,3,2,4-dioxathiazole rings during cyclization?

Methodological Answer:

- Proposed Pathways :

Nucleophilic Attack : Thiourea sulfur attacks aldehyde carbonyl, forming a thiohemiacetal intermediate .

Oxidative Cyclization : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) promotes dehydrogenation, closing the dioxathiazole ring .

- Isotopic Labeling : Use -labeled aldehydes to track oxygen incorporation into the oxide moiety .

Q. What role does 1,3,2,4-dioxathiazole-2-oxide play in lithium-ion battery electrolytes, and how is its performance quantified?

Methodological Answer:

- Patent Analysis : The compound acts as a cathode interface stabilizer, reducing LiPF decomposition. Key metrics include Coulombic efficiency (>99.5%) and cycle life (1,000+ cycles) .

- Electrochemical Testing :

| Additive | Conductivity (mS/cm) | Cycle Retention (%) |

|---|---|---|

| 1,3,2,4-dioxathiazole | 4.2 | 98.3 |

Q. Which computational methods (e.g., DFT, MD) predict the reactivity of dioxathiazole derivatives in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.